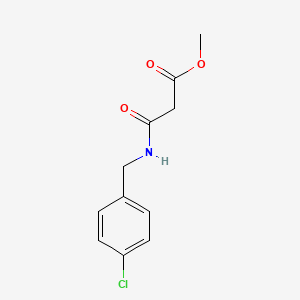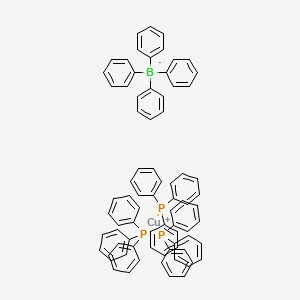
copper(1+);tetraphenylboranuide;triphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);tetraphenylboranuide;triphenylphosphane is a coordination compound that features copper in the +1 oxidation state, coordinated with tetraphenylboranuide and triphenylphosphane ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);tetraphenylboranuide;triphenylphosphane typically involves the reaction of copper(I) salts with tetraphenylboranuide and triphenylphosphane ligands. One common method is to react copper(I) chloride with sodium tetraphenylboranuide and triphenylphosphane in an organic solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);tetraphenylboranuide;triphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can be reduced back to copper(0) under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphane or tetraphenylboranuide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens such as chlorine and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to favor the desired ligand.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Metallic copper or copper(0) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Copper(1+);tetraphenylboranuide;triphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent and its ability to interact with biological molecules such as DNA and proteins.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of copper(1+);tetraphenylboranuide;triphenylphosphane involves the interaction of the copper(I) center with various substrates. The copper(I) center can facilitate electron transfer reactions, making it an effective catalyst. In biological systems, the compound can interact with DNA and proteins, potentially leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(I) chloride;triphenylphosphane
- Copper(I) bromide;triphenylphosphane
- Copper(I) iodide;triphenylphosphane
Uniqueness
Copper(1+);tetraphenylboranuide;triphenylphosphane is unique due to the presence of the tetraphenylboranuide ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C78H65BCuP3 |
|---|---|
Poids moléculaire |
1169.6 g/mol |
Nom IUPAC |
copper(1+);tetraphenylboranuide;triphenylphosphane |
InChI |
InChI=1S/C24H20B.3C18H15P.Cu/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-20H;3*1-15H;/q-1;;;;+1 |
Clé InChI |
XJOBSMZNWNDQQM-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


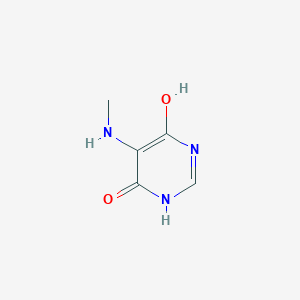
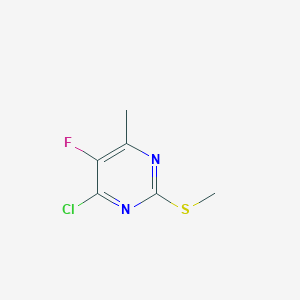
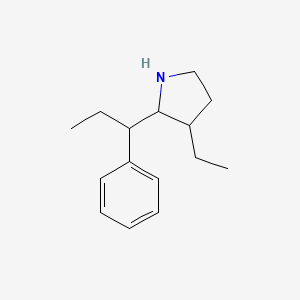
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
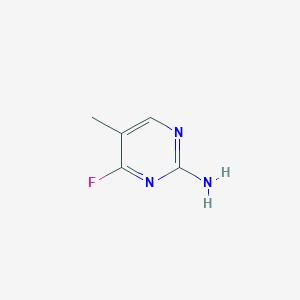
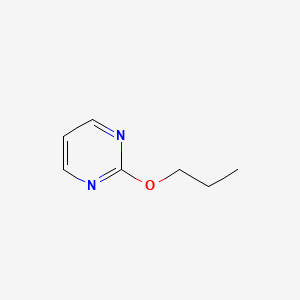
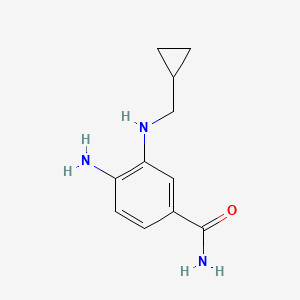
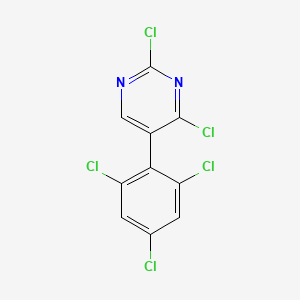
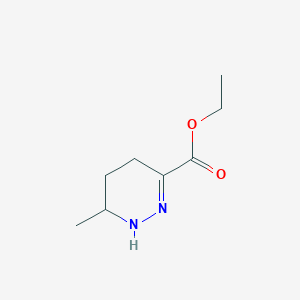
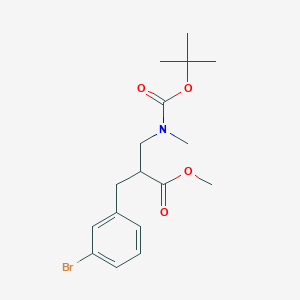

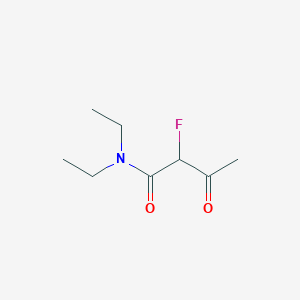
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
